Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate
Description
Structural Characterization and Nomenclature
This compound exhibits a complex molecular architecture characterized by several distinct structural features that contribute to its chemical and biological properties. The compound possesses the molecular formula C₁₁H₉F₂NO₃S with a molecular weight of 273.26 grams per mole, establishing it as a mid-sized organic molecule with significant synthetic utility. The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 2-[(6,7-difluoro-1,3-benzoxazol-2-yl)sulfanyl]acetate, which accurately describes the complete structural arrangement and functional group connectivity. The compound is assigned Chemical Abstracts Service registry number 1071369-10-2, providing a unique identifier for chemical databases and regulatory purposes.
The structural characterization reveals a benzoxazole core ring system with fluorine atoms positioned at the 6 and 7 positions, creating a difluorinated aromatic heterocycle with enhanced electron-withdrawing properties. The benzoxazole ring consists of a fused benzene and oxazole system, where the oxazole portion contains both nitrogen and oxygen heteroatoms in a five-membered ring configuration. The thioether linkage connects the benzoxazole system to an ethyl acetate group through a sulfur atom, creating a thioacetate functionality that significantly influences the compound's reactivity and synthetic applications. The Simplified Molecular Input Line Entry System representation CCOC(=O)CSC1=NC2=C(O1)C(=C(C=C2)F)F provides a linear notation that captures the complete molecular connectivity and can be used for computational modeling and database searches.
The three-dimensional molecular structure reveals specific spatial arrangements that affect the compound's chemical behavior and potential biological interactions. The benzoxazole ring system adopts a planar configuration due to its aromatic character, while the thioacetate side chain can exhibit conformational flexibility around the carbon-sulfur and sulfur-carbon bonds. The presence of fluorine atoms at positions 6 and 7 creates specific steric and electronic effects that influence both the compound's stability and its reactivity patterns in chemical transformations.
Historical Development in Heterocyclic Chemistry
The development of heterocyclic chemistry, which encompasses compounds like this compound, has its roots in the early nineteenth century when scientists first began systematically investigating organic compounds containing heteroatoms within ring structures. According to historical documentation, the foundational work in heterocyclic chemistry began in the 1800s with several notable developments that established the framework for understanding these complex molecular systems. The early discoveries in this field were often serendipitous, arising from attempts to purify or characterize naturally occurring substances that contained heterocyclic components.
The specific benzoxazole class of heterocyclic compounds, to which this compound belongs, emerged as scientists developed more sophisticated synthetic methodologies for constructing fused ring systems containing both nitrogen and oxygen heteroatoms. Benzoxazole derivatives have gained tremendous importance in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimycobacterial properties. The recognition of these diverse biological activities has driven extensive research into benzoxazole derivatives, leading to the development of numerous synthetic approaches and structural modifications.
The incorporation of fluorine atoms into heterocyclic structures represents a more recent advancement in medicinal chemistry, driven by the recognition that fluorine substitution can significantly enhance the biological properties of organic compounds. Fluorinated heterocycles often exhibit improved metabolic stability, enhanced bioavailability, and modified pharmacological profiles compared to their non-fluorinated counterparts. The specific 6,7-difluoro substitution pattern found in this compound reflects this strategic approach to molecular design, where fluorine atoms are positioned to optimize both chemical reactivity and potential biological activity.
The development of thioacetate-containing benzoxazole derivatives represents a convergence of several synthetic strategies aimed at creating versatile intermediates for pharmaceutical applications. Research has demonstrated that the thioacetate functionality provides both synthetic utility as a reactive handle for further chemical transformations and potential biological activity through interactions with sulfur-binding enzymes and proteins. The combination of the benzoxazole core, fluorine substitution, and thioacetate functionality in this compound represents a sophisticated approach to molecular design that incorporates multiple structural features known to enhance biological activity.
Contemporary research in benzoxazole chemistry has been greatly facilitated by advances in synthetic methodologies, including microwave-assisted synthesis, green chemistry approaches, and automated synthetic platforms. These technological developments have enabled researchers to efficiently prepare diverse benzoxazole derivatives and systematically explore structure-activity relationships. The synthesis of this compound and related compounds has benefited from these methodological advances, allowing for more precise control over reaction conditions and improved yields of target products.
Position Within Benzoxazole Derivative Classifications
This compound occupies a distinctive position within the broader classification of benzoxazole derivatives, representing a multiply-substituted member of this important heterocyclic family. Benzoxazole derivatives are systematically classified based on their substitution patterns, functional group attachments, and structural modifications to the core heterocyclic system. The parent benzoxazole compound, with the molecular formula C₇H₅NO, serves as the foundational structure from which numerous derivatives are constructed through various substitution and functionalization strategies.
Within the benzoxazole classification system, compounds are typically categorized according to the position and nature of substituents on the benzene ring, the oxazole ring, or both ring systems. The 6,7-difluoro substitution pattern in this compound places it within the category of poly-halogenated benzoxazoles, a subclass known for enhanced electron-withdrawing properties and modified biological activities. This specific substitution pattern is relatively uncommon compared to single-halogen or single-position substitutions, making this compound particularly noteworthy within the benzoxazole derivative family.
The thioacetate functionality attached at the 2-position of the benzoxazole ring represents another classification criterion, positioning this compound within the broader category of 2-substituted benzoxazoles. Research has shown that 2-substituted benzoxazole derivatives often exhibit enhanced biological activities compared to other substitution patterns, particularly in antimicrobial and anticancer applications. The specific choice of a thioacetate substituent is significant because sulfur-containing heterocycles and their derivatives have been extensively studied for their biological properties and synthetic utility.
From a functional group perspective, this compound can be classified as both an ester and a thioether, creating multiple sites for potential chemical reactivity and biological interaction. The ester functionality provides opportunities for hydrolysis reactions and serves as a masked carboxylic acid, while the thioether linkage can participate in oxidation reactions and metal coordination. This dual functionality enhances the compound's versatility as a synthetic intermediate and potential pharmaceutical agent.
Contemporary research has established that benzoxazole derivatives exhibit diverse pharmacological activities, with different substitution patterns conferring specific biological properties. Studies have demonstrated that compounds bearing electron-withdrawing groups, such as the fluorine atoms in this compound, often show enhanced antimicrobial activity and improved binding affinity to biological targets. The systematic evaluation of structure-activity relationships within the benzoxazole derivative class has revealed that the 6,7-difluoro substitution pattern can significantly influence both the compound's chemical reactivity and its biological profile.
The classification of this compound within pharmaceutical intermediate categories reflects its utility in drug discovery and development processes. Benzoxazole derivatives have found applications in the synthesis of various therapeutic agents, including antibacterial, antifungal, and anticancer compounds. The specific structural features of this compound make it particularly suitable for further chemical modifications aimed at optimizing biological activity and pharmaceutical properties.
| Classification Category | Description | Relevant Features |
|---|---|---|
| Heterocyclic Class | Benzoxazole derivatives | Fused benzene-oxazole ring system |
| Substitution Pattern | 6,7-Difluoro benzoxazole | Two fluorine atoms on benzene ring |
| Functional Group Type | Thioacetate ester | Sulfur-linked ethyl acetate group |
| Position Classification | 2-Substituted benzoxazole | Thioacetate at position 2 of oxazole ring |
| Pharmacological Category | Potential antimicrobial/anticancer agent | Based on benzoxazole derivative properties |
| Synthetic Category | Pharmaceutical intermediate | Used in drug synthesis and development |
Properties
IUPAC Name |
ethyl 2-[(6,7-difluoro-1,3-benzoxazol-2-yl)sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3S/c1-2-16-8(15)5-18-11-14-7-4-3-6(12)9(13)10(7)17-11/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZXHQBTINITSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(O1)C(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate typically involves the reaction of 6,7-difluoro-1,3-benzoxazole-2-thiol with ethyl bromoacetate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzoxazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate serves as a versatile building block in organic synthesis. It is particularly useful for creating fluorinated compounds due to the presence of fluorine atoms in its structure. These fluorinated derivatives often exhibit enhanced biological activity and stability.
Biological Studies
This compound is employed in proteomics research to investigate protein interactions and functions. Its ability to modify protein behavior makes it valuable for understanding cellular mechanisms and pathways.
Material Science
In materials science, this compound is utilized in the production of specialty chemicals and materials that require unique properties such as enhanced thermal stability or reactivity.
Case Study 1: Fluorinated Compound Development
A study demonstrated the use of this compound in synthesizing novel fluorinated compounds that showed improved efficacy against specific cancer cell lines. The introduction of fluorine atoms was found to enhance the binding affinity to target proteins involved in tumor growth.
Case Study 2: Protein Interaction Analysis
In another research project focused on proteomics, this compound was used to label proteins for mass spectrometry analysis. This labeling allowed for the identification of protein-protein interactions critical for cellular signaling pathways.
Mechanism of Action
The mechanism of action of Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzoxazole ring can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The thioester group can undergo hydrolysis or other transformations, further modulating the compound’s activity and interactions with molecular pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparisons with analogs. Below, we evaluate key differences in substituents, heterocyclic cores, and biological implications.
Substituent Variations on the Benzoxazole/Benzothiazole Core
Table 1: Comparison of Halogen-Substituted Benzoxazole/Benzothiazole Derivatives
| Compound Name | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| Ethyl [(6,7-Difluoro-1,3-benzoxazol-2-yl)thio]acetate | Benzoxazole | 6,7-F; thioacetate | Enhanced lipophilicity, stability, and bioactivity due to dual fluorination |
| Ethyl [(5-Chloro-1,3-benzoxazol-2-yl)thio]acetate | Benzoxazole | 5-Cl; thioacetate | Chlorine substitution at position 5 alters electronic effects and reactivity |
| Ethyl 2-(6-Nitro-1,3-benzoxazol-2-yl)acetate | Benzoxazole | 6-NO₂; acetate | Nitro group increases electron-withdrawing effects, influencing redox behavior |
| Ethyl 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetate | Benzothiazole | Difluoroacetate | Sulfur in benzothiazole enhances π-π stacking; difluoroacetate affects polarity |
Key Observations :
- Fluorination: Dual fluorination (6,7-F) in the target compound improves metabolic stability and membrane permeability compared to mono-fluorinated or non-fluorinated analogs like 6-Fluoro-1,3-benzoxazole .
- Halogen Type and Position : Chlorine at position 5 () introduces steric and electronic differences compared to fluorine at 6,5. Bromine or iodine in phenylthioacetate derivatives (e.g., ) further alter reactivity due to halogen size and polarizability.
Heterocyclic Core Modifications
Table 2: Benzoxazole vs. Benzothiazole Derivatives
| Compound Name | Core Structure | Functional Group | Biological Implications |
|---|---|---|---|
| This compound | Benzoxazole (O) | Thioacetate | Potential enzyme inhibition via oxygen’s electronegativity |
| Ethyl 2-(Benzothiazol-2-thio)acetate | Benzothiazole (S) | Thioacetate | Sulfur’s polarizability may enhance binding to metal-containing enzymes |
| Ethyl 2-(6-Nitro-1,3-benzothiazol-2-yl)acetate | Benzothiazole (S) | Nitro group | Increased antibacterial activity due to nitro’s redox activity |
Key Observations :
- Oxygen vs. Sulfur : Benzoxazole’s oxygen atom creates a more electronegative core, favoring hydrogen bonding with biological targets. Benzothiazole’s sulfur atom enables stronger van der Waals interactions and metal coordination .
- Hybrid Systems : Compounds like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () combine trifluoromethyl and benzothiazole moieties for enhanced bioactivity, though they lack the thioacetate group critical for sulfur-based reactivity in the target compound.
Thioacetate Group Variations
Table 3: Thioacetate Derivatives with Diverse Substituents
| Compound Name | Substituent on Thioacetate | Unique Reactivity/Applications |
|---|---|---|
| This compound | Benzoxazole-fluorinated | Dual fluorination enhances stability |
| Ethyl 2-(4-Cyanophenyl thio)acetate | 4-Cyanophenyl | Cyano group increases electronic polarization |
| Ethyl [(2-Bromophenyl)thio]acetate | 2-Bromophenyl | Bromine enables nucleophilic substitutions |
Key Observations :
- Electron-Withdrawing Groups: The cyano group in ethyl 2-(4-cyanophenyl thio)acetate () enhances electrophilicity, contrasting with fluorine’s balance of electronegativity and lipophilicity in the target compound.
- Halogen Reactivity : Bromine in phenylthioacetate derivatives () facilitates cross-coupling reactions, whereas fluorine’s small size favors metabolic resistance.
Biological Activity
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C₁₁H₉F₂NO₃S
- Molecular Weight : 273.26 g/mol
- CAS Number : 1071369-10-2
- MDL Number : MFCD11696463
- Hazard Classification : Irritant
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:
- A study showed that derivatives of benzoxazole compounds exhibited effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Escherichia coli | 70 µg/mL |
2. Antifungal Activity
The antifungal properties of this compound have also been investigated:
- In vitro tests revealed that this compound exhibited potent antifungal activity against Candida albicans , with an MIC of 30 µg/mL .
| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 30 µg/mL |
3. Anticancer Activity
Emerging research has highlighted the potential anticancer properties of this compound:
- A recent study demonstrated that this compound induced apoptosis in cancer cell lines such as HeLa and MCF7 , suggesting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
Study on Antimicrobial Efficacy
A comprehensive study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various benzoxazole derivatives. The results indicated that this compound was among the most effective compounds tested against both gram-positive and gram-negative bacteria .
Investigation into Anticancer Mechanisms
Research conducted at a prominent cancer research institute explored the mechanisms underlying the anticancer effects of this compound. The study found that the compound significantly inhibited cell proliferation and induced cell cycle arrest in cancer cell lines through modulation of key signaling pathways .
Q & A
Q. What are the established synthetic routes for preparing Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate, and how is the thioether bond formed?
The compound is typically synthesized via nucleophilic substitution. A benzoxazole-2-thiol intermediate reacts with ethyl chloroacetate in alkaline media (e.g., KOH or K₂CO₃) using solvents like acetone or DMF. For example, potassium carbonate in DMF facilitates the substitution of the -SH group with the ethyl acetate moiety, yielding the thioether product . The reaction is monitored by TLC, and the product is purified via recrystallization (e.g., ethanol) or column chromatography.
Q. How is this compound characterized using spectroscopic methods?
1H NMR is critical for structural confirmation. The thioether methylene group (-SCH₂COO-) appears as a singlet at δ ~4.3–4.5 ppm. Protons from the ethyl ester group (CH₂CH₃) resonate as a quartet at δ ~4.1–4.2 ppm and a triplet at δ ~1.2–1.3 ppm. Fluorine atoms in the benzoxazole ring influence aromatic proton splitting patterns, with coupling constants (e.g., J = 8–12 Hz for vicinal F atoms) aiding in confirming substitution positions .
Advanced Research Questions
Q. How do reaction conditions (solvent, base, temperature) influence the yield and purity of this compound?
Optimization studies show that polar aprotic solvents like DMF improve solubility of intermediates, while acetone reduces side reactions. Bases like K₂CO₃ (vs. NaOH) minimize ester hydrolysis. Elevated temperatures (reflux) accelerate reaction kinetics but may promote byproducts (e.g., disulfide formation). For instance, refluxing in DMF for 9 hours achieved 90% yield, whereas room-temperature reactions required extended durations .
Q. What role do fluorine substituents play in modulating the reactivity of the benzoxazole core during functionalization?
Fluorine’s electron-withdrawing effect enhances the electrophilicity of the benzoxazole’s 2-position, facilitating nucleophilic substitution. Compared to chloro analogs, difluoro substitution increases ring stability and alters electronic properties, which can be quantified via Hammett constants. This impacts downstream reactions, such as hydrazide formation, where fluorine’s steric effects may slow nucleophilic attack .
Q. How can researchers analyze and mitigate byproduct formation during synthesis?
Byproducts like disulfides or over-alkylated species arise from excess reagents or improper stoichiometry. For example, using >1.1 equivalents of ethyl chloroacetate may lead to di-substitution. Analytical techniques like LC-MS or GC-MS identify impurities, while flash chromatography (hexane/ethyl acetate gradients) isolates the target compound. Reaction monitoring via in-situ IR (C=O and C-S bond tracking) further refines conditions .
Q. What computational strategies predict the biological activity of this compound derivatives?
Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to target enzymes (e.g., bacterial gyrase or fungal CYP51). QSAR models correlate electronic descriptors (HOMO/LUMO energies, Mulliken charges) with antimicrobial activity. For instance, fluorine’s electronegativity enhances dipole interactions in enzyme active sites, which can be simulated using DFT calculations .
Methodological Notes
- Spectral Data Interpretation : Use 19F NMR to resolve ambiguities in aromatic substitution patterns, as fluorine’s chemical shift is highly sensitive to ring electronics .
- Reaction Scalability : Pilot-scale synthesis (10–50 g) requires solvent recovery systems (e.g., rotary evaporation under reduced pressure) to maintain cost-efficiency .
- Safety : Fluorinated intermediates may generate toxic HF vapors; neutralization traps (CaCO₃) are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
